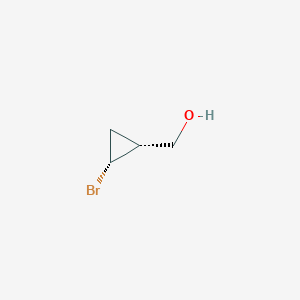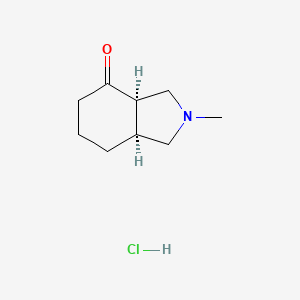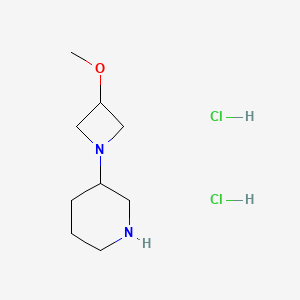
3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O and a molecular weight of 243.17 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride typically involves the reaction of piperidine derivatives with azetidine derivatives. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of ion channels and receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperazine: A similar compound with two nitrogen atoms in a six-membered ring.
Azetidine: A four-membered ring structure with one nitrogen atom.
Uniqueness
3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride is unique due to its combination of the azetidine and piperidine moieties, which may confer distinct chemical and biological properties compared to other similar compounds. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C9H20Cl2N2O |
|---|---|
Molecular Weight |
243.17 g/mol |
IUPAC Name |
3-(3-methoxyazetidin-1-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-12-9-6-11(7-9)8-3-2-4-10-5-8;;/h8-10H,2-7H2,1H3;2*1H |
InChI Key |
COZZSDWPIFPTHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)C2CCCNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B13342745.png)

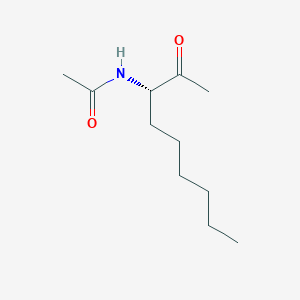
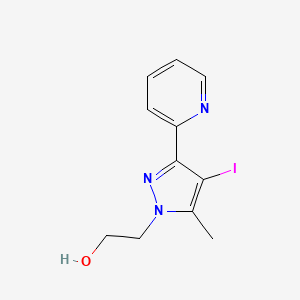
![[4-(Dimethylamino)phenyl]methanethiol](/img/structure/B13342761.png)
![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethanone](/img/structure/B13342766.png)
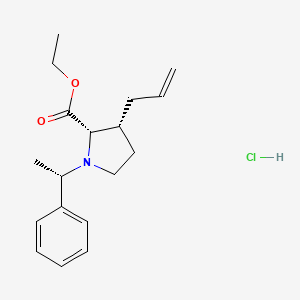



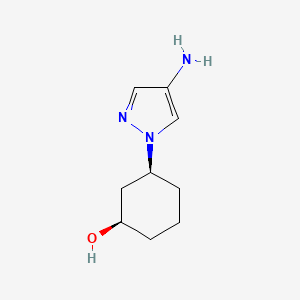
![Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate](/img/structure/B13342815.png)
